molecular formula C21H26FN3O4 B2974139 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(propan-2-yl)acetamide CAS No. 898439-39-9

2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(propan-2-yl)acetamide

Cat. No.: B2974139
CAS No.: 898439-39-9
M. Wt: 403.454
InChI Key: MPHNWPSFKPHSCJ-UHFFFAOYSA-N
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Description

This compound features a 4-oxo-4H-pyran core substituted with a piperazine-methyl group at position 6 and a 2-fluorophenyl moiety on the piperazine nitrogen. The acetamide group at position 3 of the pyran ring is further modified with an isopropyl substituent.

Properties

IUPAC Name

2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4/c1-15(2)23-21(27)14-29-20-13-28-16(11-19(20)26)12-24-7-9-25(10-8-24)18-6-4-3-5-17(18)22/h3-6,11,13,15H,7-10,12,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHNWPSFKPHSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(propan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is often synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . The fluorophenyl group is introduced via nucleophilic substitution reactions, where a fluorine atom replaces a leaving group on a benzene ring . The pyranone moiety is then attached through condensation reactions, and the final acetamide group is introduced via acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . Reaction conditions such as temperature, solvent

Biological Activity

The compound 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(propan-2-yl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. Its structure features a piperazine ring, which is commonly associated with various pharmacological properties, including antipsychotic and antidepressant effects.

Chemical Structure and Properties

This compound can be characterized by the following molecular formula:

  • Molecular Formula : C18H23FN4O
  • Molecular Weight : 330.4 g/mol

The chemical structure consists of a pyran ring, a piperazine moiety, and an acetamide group, suggesting potential interactions with multiple biological targets.

Antimicrobial Activity

Research indicates that compounds with similar piperazine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can inhibit bacterial growth effectively. The specific compound's activity against various pathogens remains to be thoroughly investigated; however, it is hypothesized that it may share these antimicrobial properties due to its structural similarities.

Anticancer Potential

Recent studies have explored the anticancer potential of compounds containing piperazine and pyran rings. For example, derivatives have been shown to induce apoptosis in cancer cells by interfering with cell cycle progression and promoting oxidative stress. The exact mechanisms of action for this specific compound are yet to be elucidated but warrant further investigation.

Neuropharmacological Effects

Given the presence of the piperazine moiety, this compound may also exhibit neuropharmacological effects. Piperazines are known for their role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies suggest that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), which could be beneficial in treating mood disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the 2-fluorophenyl group is particularly noteworthy as fluorination often enhances metabolic stability and alters lipophilicity, potentially improving bioavailability. The piperazine's substitution pattern also plays a critical role in defining its interaction with biological targets.

Case Studies

  • In vitro Studies : A study on related piperazine derivatives demonstrated significant inhibition of cancer cell proliferation at low micromolar concentrations. The IC50 values ranged from 0.1 to 10 µM depending on the specific structural modifications made to the piperazine ring.
  • Animal Models : In vivo studies involving similar compounds have shown promising results in reducing tumor growth in xenograft models, indicating potential therapeutic applications in oncology.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialPiperazine derivativesInhibition of bacterial growth
AnticancerPyran-based analogsInduction of apoptosis
NeuropharmacologicalSSRIsModulation of serotonin levels

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / ID Core Structure Piperazine Substituent Acetamide Substituent Notable Features
Target Compound 4-Oxo-pyran 4-(2-Fluorophenyl)methyl Isopropyl Fluorine enhances lipophilicity
2-((6-((4-(Furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-... () 4-Oxo-pyran 4-(Furan-2-carbonyl)methyl Tetrahydrofuran-methyl Heteroaromatic furan may alter metabolic stability
N-Isopropyl ((hydroxy-4 dimethoxy ...)acetamide () Piperazine-acetamide 3,5-Dimethoxy-4-hydroxyphenyl Isopropyl Phenolic hydroxyl improves solubility
AMG628 (N-(4-(6-(4-(1-(4-fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide) () Pyrimidine-thiazole 4-(4-Fluorophenethyl) Acetamide Fluorophenyl-ethyl enhances CNS penetration

Key Observations :

  • The target compound’s 2-fluorophenyl group likely confers higher metabolic stability compared to furan-based analogues () due to reduced susceptibility to oxidative metabolism .
  • Compared to AMG628 (), the pyran core may offer distinct electronic properties versus pyrimidine-thiazole systems, influencing target binding kinetics.

Pharmacological and Physicochemical Properties

Table 2: Hypothesized Property Comparisons

Property Target Compound AMG628 () N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide ()
Molecular Weight ~460 g/mol (estimated) ~520 g/mol ~550 g/mol
LogP (Predicted) ~3.5 (fluorophenyl) ~4.2 (fluorophenethyl) ~4.8 (trifluoromethyl benzoyl)
Solubility Moderate (isopropyl) Low (thiazole-acetamide) Poor (trifluoromethyl group)
Target Relevance Potential CNS activity TRPV1 antagonist (pain) Kinase inhibition (hypothesized)

Analysis :

  • The isopropyl acetamide in the target compound may enhance solubility compared to bulkier substituents (e.g., trifluoromethyl in ) .
  • The 4-oxo-pyran core’s planar structure could facilitate π-π stacking interactions with aromatic residues in enzyme active sites, contrasting with pyrimidine-based analogues () that rely on hydrogen bonding .

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